molecular formula C20H22N8O6 B3342955 7-Hydroxy Methotrexate-d3 CAS No. 432545-62-5

7-Hydroxy Methotrexate-d3

Cat. No. B3342955
CAS RN: 432545-62-5
M. Wt: 473.5 g/mol
InChI Key: HODZDDDNGRLGSI-FIBGUPNXSA-N
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Description

7-Hydroxy Methotrexate-d3 is a deuterated metabolite of Methotrexate . Methotrexate is an antimetabolite and antifolate agent that inhibits the enzyme dihydrofolate reductase, thereby preventing the conversion of folic acid into tetrahydrofolate, and inhibiting DNA synthesis .


Synthesis Analysis

The synthesis of 7-Hydroxy Methotrexate-d3 involves the conversion of Methotrexate to 7-Hydroxy Methotrexate by hepatic aldehyde oxidases . The process of deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Molecular Structure Analysis

The molecular formula of 7-Hydroxy Methotrexate-d3 is C20H22N8O6 . The molecular weight is 473.46 g/mol .


Chemical Reactions Analysis

Methotrexate is a parent drug and converts to Methotrexate polyglutamates (MTXPGs) to exhibit its biological activity . The proposed quantitative determination method for Methotrexate and its metabolites is based on high-performance liquid chromatography with electrospray-ionization (ESI) and mass spectrometric detection (HPLC-MS/MS) .

Mechanism of Action

Methotrexate, an antimetabolite and antifolate agent, inhibits the enzyme dihydrofolate reductase, thereby preventing the conversion of folic acid into tetrahydrofolate, and inhibiting DNA synthesis . It acts by inhibiting the metabolism of folic acid and blocking key enzymes in the synthesis of purines and pyrimidines required for cell proliferation .

Safety and Hazards

7-Hydroxy Methotrexate does not inhibit thymidylate synthase in isolated human acute myeloid and acute lymphoblastic leukemia cells . Serum levels of 7-Hydroxy Methotrexate have been used as a marker of Methotrexate toxicity during chemotherapy .

Future Directions

The future directions of 7-Hydroxy Methotrexate-d3 research could involve developing quantitative determination methods for Methotrexate and its metabolites that possess high sensitivity, selectivity, and rapidity . This would be useful for continuous patient management, especially for those who do not respond to treatment or suffer adverse reactions .

properties

IUPAC Name

2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O6/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32)/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODZDDDNGRLGSI-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy Methotrexate-d3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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